molecular formula C14H18INO3 B14487531 Benzyl 5-(2-iodoacetamido)pentanoate CAS No. 63984-37-2

Benzyl 5-(2-iodoacetamido)pentanoate

Cat. No.: B14487531
CAS No.: 63984-37-2
M. Wt: 375.20 g/mol
InChI Key: WLZBODOZMZNGRU-UHFFFAOYSA-N
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Description

Benzyl 5-(2-iodoacetamido)pentanoate is a synthetic organic compound characterized by a benzyl ester group, a pentanoate backbone, and an iodoacetamido functional group. The iodoacetamido moiety (-NH-CO-CH2-I) confers unique reactivity, particularly as an alkylating agent, making this compound valuable in bioconjugation chemistry and pharmaceutical derivatization . The benzyl ester enhances lipophilicity, which can influence solubility and stability in organic solvents .

Properties

CAS No.

63984-37-2

Molecular Formula

C14H18INO3

Molecular Weight

375.20 g/mol

IUPAC Name

benzyl 5-[(2-iodoacetyl)amino]pentanoate

InChI

InChI=1S/C14H18INO3/c15-10-13(17)16-9-5-4-8-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17)

InChI Key

WLZBODOZMZNGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCNC(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(2-iodoacetamido)pentanoate typically involves the esterification of 5-(2-iodoacetamido)pentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(2-iodoacetamido)pentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the ester linkage.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with thiols can yield thioether derivatives.

    Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid.

    Reduction: Reduction of the ester linkage can produce the corresponding alcohol.

    Hydrolysis: Hydrolysis yields 5-(2-iodoacetamido)pentanoic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 5-(2-iodoacetamido)pentanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide and ester linkages.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications. The iodoacetamido group can react with thiol groups in proteins, making it useful for labeling and cross-linking studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzyl 5-(2-iodoacetamido)pentanoate involves the reactivity of the iodoacetamido group. This group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The ester linkage allows for the controlled release of the active iodoacetamido group under specific conditions, making it useful for targeted applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group-Based Comparison

Iodoacetamido vs. Acetamido/Azido Derivatives
  • Benzyl 2-(2-((2S,3S)-3-Azido-5-oxotetrahydrofuran-2-yl)acetamido)-4-methylpentanoate (Compound 177): This compound shares a benzyl ester and acetamido group but replaces the iodo substituent with an azide (-N3) and a tetrahydrofuran ring. The azide group enables click chemistry applications, whereas the iodoacetamido group in the target compound is more reactive in nucleophilic substitutions (e.g., cysteine alkylation in proteins). The tetrahydrofuran ring in Compound 177 may enhance conformational rigidity, unlike the flexible pentanoate chain in the target compound .
  • (S)-5-Amino-5-oxo-2-(2-phenylacetamido)pentanoic acid: This analog lacks the benzyl ester and iodine atom but retains an acetamido group. The iodine atom in the target compound provides a heavy atom for crystallography or radioimaging, which this analog lacks .
Benzyl Ester vs. Other Esters
  • Methyl Benzoate (CAS 93-58-3) and Phenyl Benzoate (CAS 93-99-2): These simpler esters lack the pentanoate backbone and iodoacetamido group. Methyl benzoate is widely used as a solvent or flavoring agent due to its volatility, whereas the benzyl ester in the target compound offers slower hydrolysis rates, enhancing stability in biological systems .

Pharmacological and Industrial Relevance

  • Benzathine Benzylpenicillin (CAS 1538-09-6) :
    This penicillin derivative shares a benzyl group and acetamido moiety but incorporates a bicyclic β-lactam structure. The target compound’s iodoacetamido group could enable covalent bonding to biomolecules, a feature absent in benzathine benzylpenicillin, which relies on ionic interactions for its antibiotic activity .

Structural Analogs with Similar Backbones

  • Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: This compound features a benzylamino group and a benzoimidazole ring, diverging significantly from the target compound’s linear structure. The hydroxyethyl group may improve water solubility, whereas the iodoacetamido group in the target compound prioritizes electrophilicity .

Key Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Reactivity/Applications Reference
Benzyl 5-(2-Iodoacetamido)pentanoate Iodoacetamido, benzyl ester Bioconjugation, alkylation
Benzyl 2-(2-((2S,3S)-3-Azido...)pentanoate Azide, tetrahydrofuran Click chemistry, rigid scaffolds
Methyl Benzoate Methyl ester Solvent, flavoring agent
Benzathine Benzylpenicillin β-lactam, benzyl group Antibiotic (ionic interactions)
(S)-5-Amino-5-oxo-2-(2-phenylacetamido)... Acetamido, carboxylic acid Peptide synthesis

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